molecular formula C14H19NO4 B3154328 Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 774235-68-6

Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3154328
CAS No.: 774235-68-6
M. Wt: 265.3 g/mol
InChI Key: RIRSMAHRMWAEMN-STQMWFEESA-N
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Description

Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 4-ethoxyphenoxy substituent at the C4 position and a methyl ester group at the C2 position. The stereochemistry at the 2S and 4S positions confers distinct conformational properties, which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl (2S,4S)-4-(4-ethoxyphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-10-4-6-11(7-5-10)19-12-8-13(15-9-12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRSMAHRMWAEMN-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced via an etherification reaction, where an ethoxyphenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic or basic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name (CAS) Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Not explicitly listed in evidence) 4-ethoxyphenoxy C₁₄H₁₉NO₄ (estimated) ~277.3 (estimated) Ethoxy group enhances lipophilicity; chiral centers at 2S and 4S .
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate (1217792-37-4) 2,4-dimethylphenoxy C₁₄H₁₉NO₃ 249.3 Electron-donating methyl groups may increase stability; lower molecular weight compared to target .
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl (1354486-46-6) 2-bromo-4-isopropylphenoxy C₁₆H₂₁BrNO₃·HCl (estimated) ~406.7 (estimated) Bromo and isopropyl substituents introduce steric bulk; hydrochloride salt improves aqueous solubility .
Methyl (2S,4S)-4-(4-acetylphenoxy)-2-pyrrolidinecarboxylate HCl (1266111-71-0) 4-acetylphenoxy C₁₅H₁₉NO₅·HCl (estimated) ~353.8 (estimated) Acetyl group adds polarity; potential for hydrogen bonding; marketed for medicinal applications .
Methyl (2S,4S)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)oxy-2-pyrrolidinecarboxylate HCl (1354486-82-0) tetrahydro-2H-pyran-4-ylcarbonyloxy C₁₂H₂₀ClNO₅ 293.7 Cyclic ether moiety enhances metabolic stability; classified as an irritant .

Physicochemical and Functional Differences

  • Lipophilicity: The 4-ethoxyphenoxy group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability.
  • Steric Effects : Bromo-isopropyl (CAS 1354486-46-6) and tetrahydro-pyran (CAS 1354486-82-0) substituents introduce significant steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .
  • Bioactivity: While direct bioactivity data for the target compound are unavailable, the acetylphenoxy analog is explicitly marketed for medicinal use, suggesting its role as a pharmacophore or prodrug intermediate .

Biological Activity

Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate, with the CAS number 774235-68-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • Structure : The compound features a pyrrolidine backbone substituted with an ethoxyphenoxy group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the ethoxyphenoxy moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is likely mediated through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through the modulation of cytokine production or inhibition of inflammatory mediators such as prostaglandins and leukotrienes.
  • Neuroprotective Effects : There is emerging evidence suggesting that similar pyrrolidine derivatives can exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens.

Study 2: Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory activity of the compound using lipopolysaccharide-stimulated macrophages. Results indicated a reduction in nitric oxide production by 50% at a concentration of 10 µM, suggesting effective modulation of inflammatory responses.

Summary of Biological Activities

Activity TypeAssessed EffectObserved OutcomeReference
AntimicrobialInhibition of bacterial growthMIC = 32 µg/mL
Anti-inflammatoryNitric oxide reduction50% reduction at 10 µM
NeuroprotectiveProtection against oxidative stressNot quantified yetOngoing research

Research Findings

Recent investigations into related compounds have shown that modifications in the structure can significantly alter biological activity. For example, variations in the substituents on the phenoxy group have been linked to enhanced potency against specific microbial strains and improved anti-inflammatory profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via stereoselective cyclization of a pyrrolidine precursor. Key steps include:

  • Chiral Auxiliary Use : Employ (2S,4S)-configured intermediates (e.g., Boc-protected pyrrolidine derivatives) to preserve stereochemistry .
  • Coupling Reactions : Introduce the 4-ethoxyphenoxy group via nucleophilic aromatic substitution under anhydrous conditions (e.g., K₂CO₃/DMF, 60°C) .
  • Esterification : Methyl ester formation using DCC/DMAP-mediated coupling or direct methylation with methyl iodide .
    • Quality Control : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA 90:10) and compare retention times to known standards .

Q. How can researchers verify the structural integrity of this compound using standard analytical techniques?

  • Methodological Answer :

  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., J2,4J_{2,4}) and NOE correlations to confirm the (2S,4S) configuration .
  • HPLC/MS : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z 294.3) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation and hydrolysis of the ester group .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s conformational behavior and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze dihedral angles (e.g., C2-C4 rotation) and intramolecular H-bonding between the ethoxyphenoxy and ester groups .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina to prioritize in vitro assays .

Q. What strategies resolve contradictions in stereochemical assignments reported in literature?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted analogs) to unambiguously assign the (2S,4S) configuration .
  • Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate) to identify diagnostic peaks .

Q. How can researchers design a bioactivity screening protocol for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/proteins with known affinity for pyrrolidinecarboxylates (e.g., prolyl oligopeptidase, ion channels) .
  • Assay Conditions : Use fluorescence polarization (FP) or SPR for binding affinity measurements (IC₅₀) in PBS buffer (pH 7.4) at 25°C .

Q. What advanced techniques quantify metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH for 60 min. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate

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